1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, a morpholinoethyl group, and a methanesulfonamide group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom at the desired position.
Formation of the fluorophenyl intermediate: Similarly, a phenyl compound is fluorinated to introduce the fluorine atom.
Formation of the morpholinoethyl intermediate: This step involves the reaction of an ethyl compound with morpholine to introduce the morpholino group.
Coupling of intermediates: The chlorophenyl, fluorophenyl, and morpholinoethyl intermediates are then coupled together using appropriate coupling reagents and conditions.
Introduction of the methanesulfonamide group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological pathways and as a tool for probing the function of specific proteins and enzymes.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to and inhibit the activity of certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **1-(3-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol
- **1-(3-chlorophenyl)-2-(4-fluorophenyl)ethanone
- **1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)ethyl)methanesulfonamide
Uniqueness
1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with specific molecular targets, making it valuable for various applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2O3S/c20-17-3-1-2-15(12-17)14-27(24,25)22-13-19(23-8-10-26-11-9-23)16-4-6-18(21)7-5-16/h1-7,12,19,22H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJDFLZSBBAKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.